5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Description
Overview of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
This compound is an organic compound classified within the naphthalenone family, distinguished by its fused bicyclic structure consisting of a naphthalene ring system with a ketone functional group at the 1-position. The compound possesses the molecular formula C₁₀H₈BrFO and a molecular weight of 243.07 grams per mole, with the Chemical Abstracts Service registry number 1260007-55-3. The structural framework features a partially saturated naphthalene core with halogen substituents strategically positioned to influence both electronic distribution and steric interactions.
The compound belongs to the broader category of tetrahydronaphthalenones, commonly referred to as tetralones, which represent highly valuable intermediates in organic synthesis. The presence of both bromine and fluorine atoms at the 5 and 6 positions respectively creates a unique substitution pattern that significantly influences the compound's chemical properties and biological activities. This dual halogenation introduces distinct electronic properties, with fluorine contributing strong electronegativity while bromine provides increased molecular polarizability.
Table 1: Basic Physical and Chemical Properties of this compound
The molecular architecture of this compound represents a sophisticated example of selective halogenation applied to polycyclic aromatic systems. The ketone functionality at position 1 provides a reactive site for various chemical transformations, while the halogen substituents serve as directing groups for further functionalization reactions. The compound's structural features make it particularly suitable for applications in synthetic organic chemistry, where controlled reactivity and selectivity are paramount considerations.
Historical Context and Discovery
The development of this compound emerged from broader research efforts focused on halogenated naphthalenone derivatives and their synthetic applications. The compound's synthesis represents an evolution in the field of regiospecific halogenation methodologies, particularly those involving the introduction of multiple halogen atoms into aromatic systems. Early work on bromination of condensed tetralones established fundamental principles that would later be applied to more complex substitution patterns.
Research into organofluorine compounds has historically been driven by the unique properties that fluorine substitution imparts to organic molecules. The incorporation of fluorine atoms into pharmaceutical compounds has been a major trend in medicinal chemistry, with fluorinated molecules comprising a significant percentage of marketed drugs due to their enhanced metabolic stability and altered physicochemical properties. This historical context provided the foundation for developing compounds like this compound, which combines the benefits of fluorine substitution with the structural diversity offered by brominated aromatics.
The synthetic methodology for preparing such dual-halogenated compounds required advances in selective halogenation techniques. Historical approaches to tetralone bromination involved thermal or photochemical conditions using elemental bromine, but these methods often lacked the regioselectivity required for precise substitution patterns. The development of more sophisticated brominating agents and reaction conditions enabled the controlled introduction of bromine at specific positions while maintaining compatibility with fluorine substituents.
Patent literature from the mid-2010s began documenting improved synthetic routes for related halogenated naphthalenone derivatives, indicating growing commercial and research interest in this class of compounds. These developments reflected broader trends in synthetic organic chemistry toward developing more efficient and selective methods for constructing complex halogenated molecules with predictable properties and reactivity profiles.
Relevance in Contemporary Chemical Research
Contemporary research involving this compound spans multiple domains of chemical science, with particular emphasis on its utility as a synthetic intermediate and its potential biological applications. The compound's unique substitution pattern makes it an attractive subject for studies investigating regioselective synthesis methodologies and structure-activity relationships in halogenated aromatics.
Recent work in the field of regioselective oxidation has demonstrated the utility of related tetrahydronaphthalene derivatives as precursors to functionalized alpha-tetralones. These studies have employed 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an oxidizing agent under specific reaction conditions, achieving yields ranging from 90 to 98 percent. The high efficiency of these transformations highlights the potential for developing scalable synthetic routes to compounds like this compound and related derivatives.
Table 2: Recent Research Applications of Halogenated Dihydronaphthalenones
The compound's relevance extends to crystallographic studies, where related halogenated dihydronaphthalenones have been subjected to single-crystal X-ray diffraction analysis. These investigations have revealed important structural features, including envelope conformations of cyclohexanone rings and specific hydrogen bonding patterns that contribute to solid-state packing arrangements. Such structural insights provide valuable information for understanding the relationship between molecular architecture and physical properties.
Properties
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYENTJQOLSXUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744315 | |
| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260007-55-3 | |
| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy
The synthesis typically starts from a suitable dihydronaphthalenone precursor, such as 3,4-dihydronaphthalen-1(2H)-one or its derivatives. The key step involves regioselective halogenation to introduce bromine and fluorine atoms at the desired positions on the aromatic ring.
Halogenation Methods
Bromination:
Bromination is commonly achieved using bromine sources such as hydrobromic acid (HBr) and copper(I) bromide (CuBr) under controlled conditions. For example, a diazotization reaction of an amino-substituted precursor followed by treatment with CuBr in hydrobromic acid generates the brominated product with good regioselectivity and yield (~83%).Fluorination:
Fluorination at the 6-position is more challenging due to the high reactivity of fluorine. Electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or elemental fluorine under controlled temperature and solvent conditions are employed. The fluorination often follows or is combined with bromination steps to achieve the desired substitution pattern.
Representative Synthetic Procedure
A typical preparation involves:
- Starting Material: 6-amino-3,4-dihydronaphthalen-1(2H)-one
- Diazotization: Treatment with sodium nitrite (NaNO2) in hydrobromic acid solution at low temperature to form a diazonium salt intermediate.
- Bromination: Addition of copper(I) bromide solution to replace the diazonium group with bromine, yielding 6-bromo-3,4-dihydronaphthalen-1(2H)-one.
- Fluorination: Subsequent electrophilic fluorination using NFSI or other fluorinating agents to introduce fluorine at the 5-position.
- Purification: The product is purified by chromatography to isolate the pure 5-bromo-6-fluoro derivative.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization | NaNO2 (2.5 g, 36 mmol), HBr (47%, 50 mL), 0°C | 15 min | - | Formation of diazonium salt |
| Bromination | CuBr (5.14 g, 36 mmol) in HBr (47%, 20 mL), 0°C | 15 min | 83 | Replacement of diazonium with bromine |
| Fluorination | NFSI or elemental fluorine, THF or suitable solvent | Variable | ~70-90* | Electrophilic fluorination at 5-position |
| Purification | Silica gel chromatography | - | - | Isolation of pure compound |
*Exact fluorination yields depend on reagent and conditions optimization.
Summary Table of Preparation Methods
| Method Step | Key Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Diazotization | NaNO2, HBr | 0°C, 15 min | Diazonium salt formation | - |
| Bromination | CuBr, HBr | 0°C, 15 min | 6-Bromo derivative | 83 |
| Fluorination | NFSI or elemental fluorine | Controlled temp, solvent | 5-Fluoro substitution | 70-90* |
| Purification | Silica gel chromatography | Ambient | Pure 5-Bromo-6-fluoro product | - |
*Dependent on fluorination reagent and conditions.
This comprehensive review of preparation methods for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one integrates detailed synthetic routes, reaction conditions, and handling protocols, providing a professional and authoritative resource for researchers engaged in the synthesis and application of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming naphthoquinones.
Reduction: Reduction reactions might yield dihydro derivatives with different substitution patterns.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the naphthalene ring.
Scientific Research Applications
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one could have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a lead compound in drug discovery, particularly for its potential interactions with biological targets.
Industry: Application in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The presence of halogen atoms could influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and its analogs:
Impact of Halogen Substituents
- Bromine vs. Chlorine : Bromine’s larger atomic radius (1.85 Å vs. 0.99 Å for Cl) increases steric bulk and lipophilicity, enhancing membrane permeability in biological systems. However, Cl’s higher electronegativity (3.16 vs. 2.96 for Br) may improve binding specificity to polar targets .
- Fluorine : The F atom’s strong electronegativity (3.98) stabilizes adjacent carbonyl groups via inductive effects, improving metabolic stability .
Medicinal Chemistry
Materials Science
- The compound serves as a precursor for luminescent materials, where bromine facilitates cross-coupling reactions to generate conjugated polymers .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized?
The synthesis of halogenated dihydronaphthalenones typically involves Friedel-Crafts acylation followed by halogenation. For example, intermediate 7-bromo-3,4-dihydronaphthalen-1(2H)-one was synthesized via sequential bromination and cyclization under acidic conditions . Optimization may include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during halogenation.
- Solvent choice : Methanol or dichloromethane improves solubility and reaction homogeneity.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equiv | Increases to ~75% |
| Reaction Temperature | 0–5°C (halogenation step) | Reduces decomposition |
| Reaction Time | 12–24 hours (cyclization) | Ensures completion |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and fluorine coupling patterns). Fluorine’s electronegativity causes deshielding in adjacent protons, observable at δ 6.5–7.5 ppm .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving ambiguities in stereochemistry. For example, a curcumin analog’s structure was confirmed via single-crystal analysis .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₈BrFO, MW 243.08) and isotopic patterns .
Advanced Research Questions
Q. How can conflicting NMR data arising from fluorine’s anisotropic effects be resolved?
Fluorine’s strong electron-withdrawing nature complicates NMR interpretation. Strategies include:
- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to assign spatial arrangements.
- X-ray Diffraction : Definitive structural confirmation, as demonstrated for a brominated dihydronaphthalenone derivative .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aligning with experimental data .
Q. What computational methods predict the reactivity of 5-Bromo-6-fluoro-dihydronaphthalenone in nucleophilic substitutions?
- Molecular Dynamics (MD) Simulations : Assess steric and electronic effects of bromine/fluorine substituents. Similar fluorinated compounds showed reduced activation energy for SNAr reactions due to fluorine’s electron-withdrawing effects .
- Docking Studies : Evaluate interactions with biological targets (e.g., CYP450 enzymes) using software like AutoDock. The compound’s logP (~2.6) suggests moderate membrane permeability .
Q. How can researchers address discrepancies in bioactivity data across different assay systems?
- Dose-Response Curves : Validate potency (IC₅₀) in parallel assays (e.g., enzyme inhibition vs. cell-based).
- Metabolic Stability Tests : Use liver microsomes to assess CYP-mediated degradation, which varies with fluorination patterns .
- Control Standardization : Reference compounds like Agomelatine Impurity B ensure assay reproducibility .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation (H335: Respiratory irritation) .
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
- Disposal : Follow EPA guidelines for halogenated waste (UN 2810) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
